PMAP-37 - 166801-32-7

PMAP-37

Catalog Number: EVT-1511905
CAS Number: 166801-32-7
Molecular Formula: C9H10N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PMAP-37 is classified as an antimicrobial peptide, specifically belonging to the cathelicidin family. It is isolated from porcine sources, particularly from the bone marrow of pigs. This classification highlights its role in the innate immune response, providing a first line of defense against microbial pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of PMAP-37 can be achieved through solid-phase peptide synthesis techniques, commonly using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain while protecting the amino group to prevent unwanted reactions.

In recent studies, modifications have been made to enhance the properties of PMAP-37. For example, PMAP-37(F34-R) was synthesized by substituting specific amino acids to improve its antibacterial efficacy and stability. The synthesis process involves:

  1. Fmoc Solid-Phase Peptide Synthesis: Sequentially adding protected amino acids.
  2. Deprotection: Removing the Fmoc group to expose the amino group for subsequent coupling.
  3. Purification: Utilizing high-performance liquid chromatography to achieve high purity (>95%) of the synthesized peptides.

The molecular weights of PMAP-37 and its derivatives have been confirmed through mass spectrometry, ensuring that the synthesized products align with theoretical expectations .

Molecular Structure Analysis

Structure and Data

The molecular structure of PMAP-37 reveals an alpha-helical configuration, which is crucial for its interaction with microbial membranes. The peptide's sequence contributes to its hydrophobicity and charge distribution, influencing its antibacterial properties.

Key structural data include:

  • Molecular Weight: Approximately 4365 Da for PMAP-37.
  • Amino Acid Composition: Contains lysine and arginine residues that enhance its positive charge, facilitating binding to negatively charged bacterial membranes.
  • Secondary Structure Prediction: Tools like NPSA and Swiss-model have been used to confirm the alpha-helical nature of PMAP-37 .
Chemical Reactions Analysis

Reactions and Technical Details

PMAP-37 interacts with bacterial membranes primarily through electrostatic and hydrophobic interactions. The mechanism involves:

  1. Membrane Disruption: Upon contact with bacterial cells, PMAP-37 can insert itself into the lipid bilayer, leading to membrane destabilization.
  2. Cell Lysis: This disruption results in increased permeability, ultimately causing cell lysis and death.

Studies have demonstrated that modifications such as the introduction of hydrophobic groups (e.g., cholesterol in Chol-37(F34-R)) can enhance these interactions by increasing membrane permeability .

Mechanism of Action

Process and Data

The mechanism by which PMAP-37 exerts its antibacterial effects involves several steps:

  1. Binding: The positively charged regions of PMAP-37 bind to negatively charged components on bacterial membranes.
  2. Insertion: The peptide then inserts into the membrane, forming pores that disrupt membrane integrity.
  3. Lysis: This leads to leakage of cellular contents and eventual cell death.

Quantitative data indicate that PMAP-37(F34-R) has a minimum inhibitory concentration ranging from 0.12 to 0.24 µg/mL against various bacterial strains, highlighting its potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PMAP-37 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Retains activity across a range of pH levels (2–10) and temperatures (up to 90 °C).
  • Hemolytic Activity: Low hemolytic activity (<1.5% at effective concentrations), indicating safety for use in biological systems .

These properties make PMAP-37 an attractive candidate for therapeutic applications.

Applications

Scientific Uses

PMAP-37 has several promising applications in scientific research and clinical settings:

  1. Antibacterial Agent: Its potent activity against multidrug-resistant bacteria positions it as a potential alternative or adjunct to conventional antibiotics.
  2. Food Preservation: Studies demonstrate its efficacy in preserving food products by inhibiting bacterial growth without significant toxicity to mammalian cells .
  3. Therapeutic Development: Ongoing research aims to develop PMAP-37 derivatives with enhanced stability and efficacy for treating infections caused by resistant pathogens.
Introduction to Porcine Myeloid Antimicrobial Peptide-37 (PMAP-37)

Historical Discovery and Evolutionary Significance in Innate Immunity

PMAP-37 was first identified in 1995 through cDNA cloning from porcine bone marrow cells, marking a significant advancement in understanding mammalian innate immunity. The discovery revealed a 167-residue polypeptide precursor with a conserved cathelin domain and a unique 37-amino-acid C-terminal antimicrobial peptide [2] [8]. This finding positioned pigs as a critical model for AMP research due to their diverse cathelicidin family (11 genes), contrasting with humans and mice which possess only a single cathelicidin gene [3] [10]. Evolutionarily, PMAP-37 shares sequence homology with insect cecropins (e.g., residues 15-32 mirror cecropins B and A), suggesting convergent evolution across species to optimize membrane-targeting antimicrobial strategies [2] [6]. Its constitutive storage in neutrophil granules enables rapid deployment against pathogens, highlighting its role as a frontline defender in porcine mucosal immunity [3] [7].

  • Table 1: Evolutionary Timeline of PMAP-37 Research
    YearMilestoneSignificance
    1994Initial cDNA cloningIdentified novel myeloid-derived AMP precursor [2]
    1995Chemical synthesis & activity validationConfirmed broad-spectrum activity (MIC: 1-4 μM) [2]
    2020Cholesterol-modified analog (Chol-37(F34-R))Enhanced activity against biofilms [4] [8]
    2023Recombinant expression in Pichia pastorisAchieved scalable production (MIC: 0.12–0.24 µg/mL) [5]

Structural Classification Within the Cathelicidin Family

PMAP-37 belongs to the α-helical subgroup of cathelicidins, characterized by an unstructured conformation in aqueous environments that transitions to an amphipathic α-helix upon membrane contact. Key structural features include:

  • Biochemical Parameters: Molecular weight of 4,365.02 Da, theoretical pI of 10.24, and a net charge of +3 at physiological pH (Table 2) [1] [5].
  • Domain Architecture: Comprises an N-terminal signal peptide (29 aa), conserved cathelin domain (99–114 aa), and a cationic C-terminal effector domain (37 aa) [3] [10].
  • Dynamic Folding: Adopts a random coil in solution but forms a stable α-helix in membrane-mimetic environments (e.g., trifluoroethanol), enhancing its pore-forming capability [2] [7]. This structural plasticity enables selective interaction with bacterial membranes while minimizing toxicity to host cells [1] [6].
  • Table 2: Structural Characteristics of PMAP-37
    ParameterValueFunctional Implication
    Amino Acid SequenceGLLSRLRDFLSDRGRRLGEKIERIGQKIKDLSEFFQSDetermines charge distribution
    Molecular Weight4365.02 DaImpacts membrane penetration efficiency
    Net Charge+3 (physiological pH)Facilitates electrostatic binding to anionic bacterial membranes
    Grand Average of Hydropathicity (GRAVY)-0.724Reflects hydrophilic nature and solubility
    Predominant Secondary Structureα-helical (membrane-bound)Enables pore formation and membrane disruption

Role in Addressing Antimicrobial Resistance (AMR)

PMAP-37’s mechanism of action provides distinct advantages over conventional antibiotics in combating AMR:

  • Membrane Disruption: Utilizes a "carpet-like" mechanism where cationic residues bind phospholipid head groups, while hydrophobic domains insert into membranes, causing osmotic collapse. This multi-target approach reduces resistance development [1] [7].
  • Biofilm Penetration: Cholesterol-modified derivative Chol-37(F34-R) inhibits biofilm formation in S. aureus and P. aeruginosa at 4× lower concentrations than unmodified peptides by enhancing membrane permeability (Fig. 1A) [4] [8].
  • Stability Under Host Conditions: Retains activity across pH extremes (2–13), high salt concentrations, and serum proteases, overcoming limitations of many AMPs [5] [8]. Recombinant PMAP-37(F34-R) expressed in Pichia pastoris maintains efficacy after boiling, supporting practical applications [5].
  • Figure 1: Functional Advantages Against AMR
  • Panel A: Chol-37(F34-R) reduces S. aureus biofilm biomass by >70% at 2× MIC (vs. 40% for PMAP-37).
  • Panel B: Synergistic action combining membrane lysis (propidium iodide uptake) and immunomodulation (cytokine induction).

  • Table 3: Anti-Biofilm Activity of PMAP-37 Derivatives

    StrainPMAP-37 (MBIC* µg/mL)PMAP-37(F34-R) (MBIC µg/mL)Chol-37(F34-R) (MBIC µg/mL)
    S. aureus ATCC259234.02.00.5
    P. aeruginosa GIM1.5512.01.00.5
    S. typhimurium SL13444.01.00.5

    *Minimal Biofilm Inhibitory Concentration

Properties

CAS Number

166801-32-7

Product Name

PMAP-37

Molecular Formula

C9H10N2O3

Synonyms

PMAP-37

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.